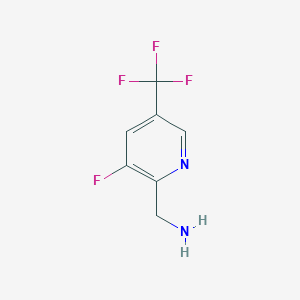

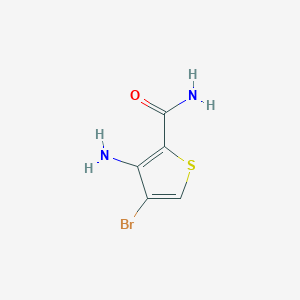

3-氨基-4-溴噻吩-2-甲酰胺

货号 B6355703

CAS 编号:

1378876-49-3

分子量: 221.08 g/mol

InChI 键: NBSUCRGJFNARQP-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Amino-4-bromothiophene-2-carboxamide is a chemical compound that has gained significant attention in the field of research due to its unique properties. It is a useful chemical compound with a variety of research applications .

Synthesis Analysis

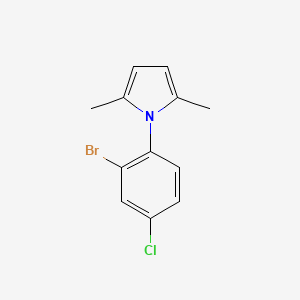

The synthesis of similar compounds often involves a nucleophilic cyclization strategy . For instance, lactams and ene-imines can be accessed in a few steps from a common precursor, and these moieties are further elaborated to directly provide pyrroles or pyridines .Molecular Structure Analysis

The molecular formula of 3-Amino-4-bromothiophene-2-carboxamide is C5H5BrN2OS . The molecular weight is 221.08 g/mol. The InChI code is 1S/C5H4BrNO2S/c6-2-1-10-4 (3 (2)7)5 (8)9/h1H,7H2, (H,8,9) .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Amino-4-bromothiophene-2-carboxamide include a melting point of 77-78°C and a predicted boiling point of 304.0±27.0 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学研究应用

- Application : It serves as a coupling partner to form carbon-carbon bonds, particularly in the synthesis of complex organic molecules. Researchers utilize this reaction to create diverse heterocycles and functionalized compounds .

- Application : By accessing the ene-imine motif, this compound contributes to the synthesis of various heterocycles, including thienopyrroles and thienopyridines. These heterocyclic structures find applications in drug discovery and materials science .

- Application : Through a few synthetic steps, this compound enables the formation of lactams and ene-imines. These intermediates can be further elaborated to directly yield pyrroles or pyridines, expanding the toolbox for heterocycle synthesis .

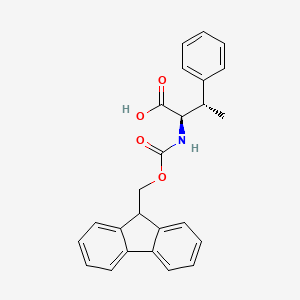

- Application : It has been employed in coupling reactions with resin-bound peptides, aiding in the construction of peptide libraries and drug-like molecules. The Stille cross-coupling conditions facilitate efficient peptide modifications .

- Application : Medicinal chemists explore its reactivity for designing novel drug candidates. By incorporating this building block, researchers can fine-tune molecular properties and enhance bioactivity .

- Application : Its incorporation into polymer frameworks or supramolecular assemblies can lead to materials with tailored electronic, optical, or mechanical properties. These materials find use in sensors, organic electronics, and coatings .

Stille Cross-Coupling Reactions

Building Block for Heterocycles

Nucleophilic Cyclization Strategy

Peptide Chemistry

Organic Synthesis and Medicinal Chemistry

Materials Science and Functional Materials

属性

IUPAC Name |

3-amino-4-bromothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2OS/c6-2-1-10-4(3(2)7)5(8)9/h1H,7H2,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBSUCRGJFNARQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(S1)C(=O)N)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-bromothiophene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

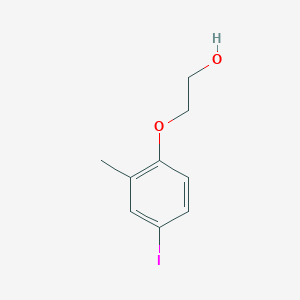

2-(4-Iodo-2-methyl-phenoxy)-ethanol

690266-26-3

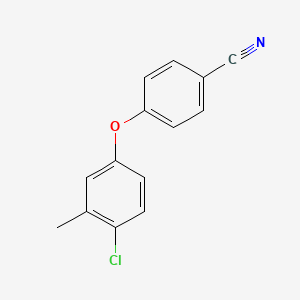

4-(4-Chloro-3-methylphenoxy)benzonitrile

24789-55-7

![8-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95%](/img/structure/B6355701.png)